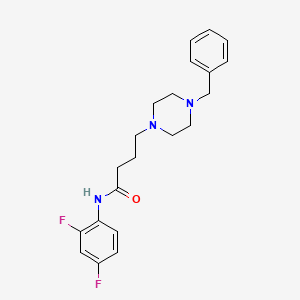
4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a butanamide chain attached to a difluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 2,4-difluorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation may involve the use of bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Applications De Recherche Scientifique
4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-methylpiperazin-1-yl)aniline: A related compound with a methyl group instead of a benzyl group.
4-(4-methylpiperazin-1-yl)benzenamine: Another similar compound with an amine group on the aromatic ring.
Uniqueness
4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide stands out due to its unique combination of a benzyl-substituted piperazine ring and a difluorophenyl butanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
923024-83-3 |
|---|---|
Formule moléculaire |
C21H25F2N3O |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide |
InChI |
InChI=1S/C21H25F2N3O/c22-18-8-9-20(19(23)15-18)24-21(27)7-4-10-25-11-13-26(14-12-25)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,24,27) |
Clé InChI |
SYXMHMLQJXJBDO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
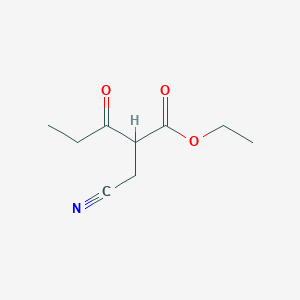
![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
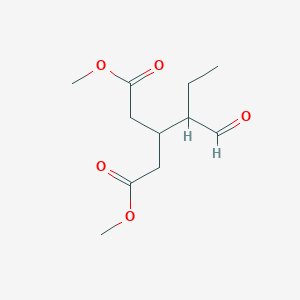
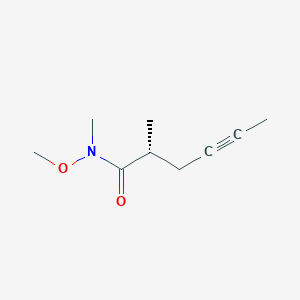
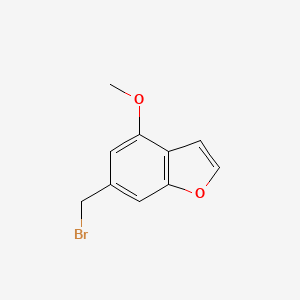
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
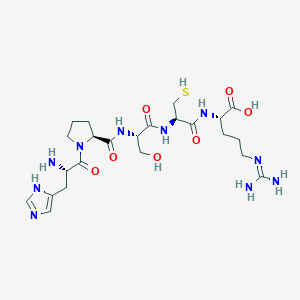
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
